molecular formula C15H23N3O B12072478 Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-

Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl-

Cat. No.: B12072478
M. Wt: 261.36 g/mol
InChI Key: DOKZKRDWBLLWPE-UHFFFAOYSA-N
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Description

Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is a structurally complex molecule featuring a benzamide core substituted with a hexahydro-1H-1,4-diazepine ring at the 4-position and an N-propyl group. The hexahydro-1,4-diazepine moiety is critical for receptor binding, as seen in related H3 antagonists and PARP inhibitors, while the N-propyl group may influence pharmacokinetic properties such as solubility and bioaccumulation .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-N-propylbenzamide

InChI

InChI=1S/C15H23N3O/c1-2-8-17-15(19)13-4-6-14(7-5-13)18-11-3-9-16-10-12-18/h4-7,16H,2-3,8-12H2,1H3,(H,17,19)

InChI Key

DOKZKRDWBLLWPE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- typically involves the reaction of benzoyl chloride with hexahydro-1H-1,4-diazepine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

Chemistry: Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- is used as a building block in organic synthesis. It can be utilized to create more complex molecules for research purposes.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites, while the hexahydro-1H-1,4-diazepin-1-yl ring provides structural stability. The N-propyl substitution may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Diazepine Moieties

Ku-0058948
  • Structure: 4-[[4-Fluoro-3-[(hexahydro-1H-1,4-diazepin-1-yl)carbonyl]phenyl]methyl]-1(2H)-phthalazinone.
  • Molecular Formula : C₂₁H₂₂FN₅O₂ (estimated).
  • Activity : Potent PARP inhibitor, comparable to Olaparib, with enhanced DNA repair inhibition .
  • Key Difference: Incorporates a phthalazinone ring instead of a benzamide core, enhancing its binding affinity for PARP enzymes .
2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole Derivatives
  • Structure : Benzothiazole core linked to a diazepine ring.
  • Activity: Dual H3 receptor antagonism and H1 blocking activity, with IC₅₀ values in the nanomolar range .
  • Key Difference : Replacement of benzamide with benzothiazole improves metabolic stability but reduces selectivity for H3 receptors .

N-Alkyl Benzamide Analogs

N,N-Dipropylbenzamide (CAS 14657-86-4)
  • Structure : Benzamide with dual N-propyl substitutions.
  • Molecular Formula: C₁₃H₁₉NO.
N-Propyl Benzamide
  • Structure : Simple benzamide with an N-propyl group.
  • Activity : Inactive in preservative efficacy studies, suggesting the amide group alone is insufficient for biological activity .

Diazepine-Containing Non-Benzamide Compounds

2,4,6-Cycloheptatrien-1-one, 2-(hexahydro-1H-1,4-diazepin-1-yl)- (CAS 864754-03-0)
  • Structure: Cycloheptatrienone linked to diazepine.
  • Molecular Formula : C₁₂H₁₇ClN₂O.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Activity Reference
Benzamide, 4-(hexahydro-1H-1,4-diazepin-1-yl)-N-propyl- Benzamide + diazepine C₁₅H₂₁N₃O 259.35 Inferred H3 antagonism/PARP inhibition
Ku-0058948 Phthalazinone + diazepine C₂₁H₂₂FN₅O₂ 407.43 PARP inhibition
N,N-Dipropylbenzamide Benzamide C₁₃H₁₉NO 205.30 Low bioactivity
2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole Benzothiazole + diazepine Varies ~300 H3 antagonism + H1 blocking

Key Research Findings

Role of the Diazepine Ring : The hexahydro-1,4-diazepine moiety enhances receptor binding affinity, particularly for histamine H3 and PARP targets, by providing conformational flexibility and hydrogen-bonding sites .

Structural-Activity Relationship (SAR) :

  • Benzamide analogs without diazepine rings (e.g., N,N-dipropylbenzamide) show negligible activity, underscoring the necessity of the diazepine group .
  • Fluorine substitution (as in Ku-0058948) enhances PARP inhibition by stabilizing enzyme interactions .

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